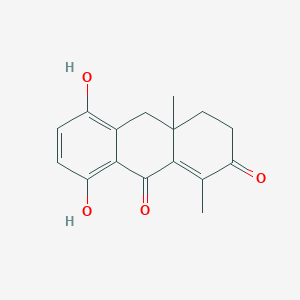![molecular formula C39H70O4 B1262974 1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(14-methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol is a 1-acyl-2-alkylglycerol.
Wissenschaftliche Forschungsanwendungen
Glycerol Transformation into Value-Added Chemicals
The scientific research surrounding "1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol" relates to the broader field of glycerol conversion into valuable chemicals. Glycerol, a by-product of biodiesel manufacturing, holds potential for transformation into various C3 chemicals, such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol. These conversions are facilitated by heterogeneous catalysts, with recent studies showing significant advancements in yields, insights into reaction mechanisms, and sustainable production methods (Wang, Xiao, & Xiao, 2019).
Catalytic Conversion to Propanediol
Specifically, the catalytic conversion of glycerol to 1,3-propanediol (1,3-PDO) is a focal point of research, considering its applications in industries like plastics, pharmaceuticals, and textiles. The optimization of catalysts, particularly through understanding the spatial and electronic configuration of the "metal-solid acid" interface, is crucial for enhancing the selectivity and activity of the conversion process. This understanding leads to improved catalytic activation and has broader implications for industrial applications (Zhang et al., 2021).
Glycerol as a Raw Material for Value-Added Products
The overproduction of crude glycerol from the biodiesel industry has necessitated research into its utilization as a raw material for the production of valuable chemicals. This transformation involves various chemical and catalytic pathways, paving the way for glycerol to become a central element in the future of the chemical industry. The versatility of glycerol, owing to its three hydroxyl groups, allows for its transformation into commercially valuable products like glycerol carbonate, propanediols, and epoxides. This transition is also influencing the dynamics of industrial plants, shifting from glycerol production to its utilization as a foundational raw material (Kim & Moon, 2019).
Eigenschaften
Produktname |
1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol |
|---|---|
Molekularformel |
C39H70O4 |
Molekulargewicht |
603 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C39H70O4/c1-30(2)19-15-11-7-5-3-4-6-8-13-17-21-37(41)43-29-32(28-40)42-26-18-14-10-9-12-16-20-31-22-23-35-36(27-31)39-34-25-24-33(34)38(35)39/h30-36,38-40H,3-29H2,1-2H3/t31?,32-,33?,34?,35?,36?,38?,39?/m0/s1 |
InChI-Schlüssel |
QCHBHNNYXGOTCL-GXJVVETESA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC[C@H](CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



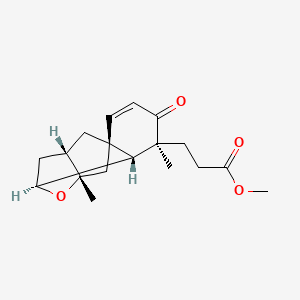
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)


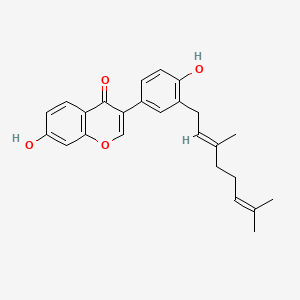
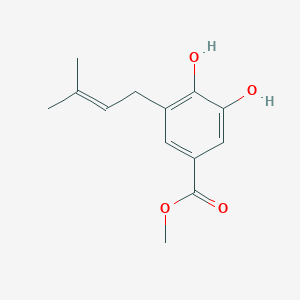
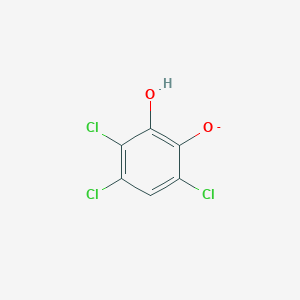
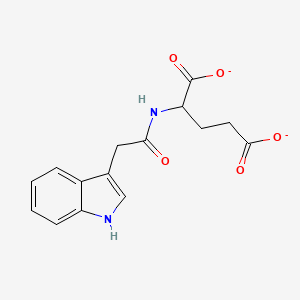
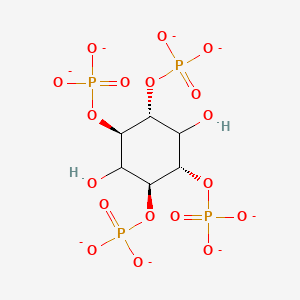



![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
